![molecular formula C13H16O2S2 B12559584 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol CAS No. 144962-41-4](/img/structure/B12559584.png)
1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-oxa-6,10-dithiaspiro[45]decan-3-ol is a unique chemical compound characterized by its spirocyclic structure, which includes oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol typically involves the reaction of phenyl-substituted oxiranes with dithiols under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and subsequent formation of the spirocyclic structure. The reaction is usually conducted at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparación Con Compuestos Similares
- 3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane
- 6,10-Dithiaspiro[4.5]decan-1-ol
Comparison: 1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol is unique due to its specific spirocyclic structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the phenyl group enhances its potential for substitution reactions, while the spirocyclic structure contributes to its stability and reactivity.
Propiedades
Número CAS |
144962-41-4 |
|---|---|
Fórmula molecular |
C13H16O2S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol |
InChI |
InChI=1S/C13H16O2S2/c14-11-9-13(16-7-4-8-17-13)12(15-11)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2 |
Clave InChI |
NJWKMLJJPDWGQB-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(CC(OC2C3=CC=CC=C3)O)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)


![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
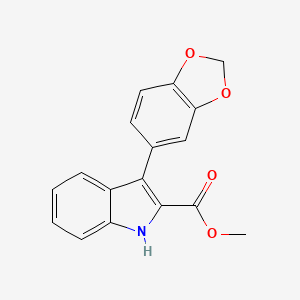

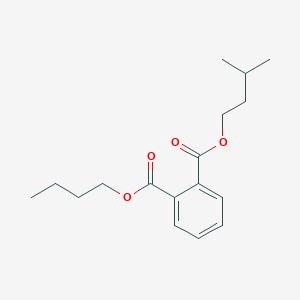

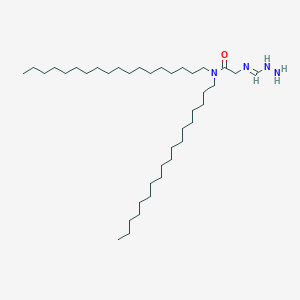
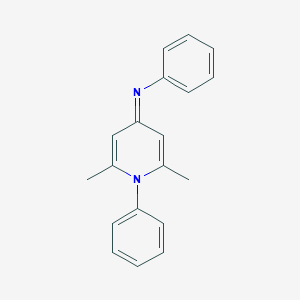
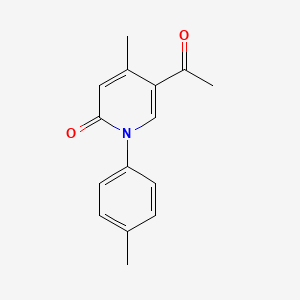
silane](/img/structure/B12559580.png)
